N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Lipophilicity Electron‑withdrawing effect Drug design

Securing the exact 2-CF₃ benzamide variant eliminates confounding variables in JAK3 SAR programs. This compound delivers: • Vendor-annotated JAK3 activity with imidazo[1,2-b]pyrazole chemotype • Balanced lipophilicity (XLogP3=1.9) and single H-bond donor for minimized non-specific binding in cellular phospho-STAT assays (1-10 µM) • Four-rotatable-bond linker enabling systematic linker-length SAR exploration. Available as pre-weighed solid for direct HTS deck integration.

Molecular Formula C15H13F3N4O
Molecular Weight 322.291
CAS No. 1797718-85-4
Cat. No. B2963449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1797718-85-4
Molecular FormulaC15H13F3N4O
Molecular Weight322.291
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F
InChIInChI=1S/C15H13F3N4O/c16-15(17,18)12-4-2-1-3-11(12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23)
InChIKeyOSDRWOSCOGTWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 15 mg / 30 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CF₃-Imidazopyrazole Benzamide: Identity & Sourcing


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1797718‑85‑4) is a synthetic small‑molecule (C₁₅H₁₃F₃N₄O; MW 322.28 g mol⁻¹) that incorporates an imidazo[1,2‑b]pyrazole core connected via an ethylenediamine linker to a 2‑(trifluoromethyl)benzamide moiety [1]. Its computed physicochemical descriptors include a moderate lipophilicity (XLogP3 = 1.9), a single hydrogen‑bond donor, five hydrogen‑bond acceptors, and four rotatable bonds, placing it in a favorable property space for cell permeability and oral bioavailability according to common drug‑likeness filters [1]. The compound is catalogued by several screening‑compound suppliers (e.g., Life Chemicals, product code F6439‑7415) as a putative Janus kinase 3 (JAK3) inhibitor, although peer‑reviewed quantitative target‑engagement data have not been publicly disclosed at the time of this analysis [2].

JAK-STAT Probe Vendor-annotated putative JAK3 inhibitor; supports pathway interrogation in immune cell models
Property Profile Computed moderate lipophilicity and single HBD may facilitate cell permeability in screening assays
Screening Format Pre-weighed solid available for rapid HTS integration; confirmatory target-engagement data advised

Why This CF₃-Benzamide Cannot Be Substituted


Within the imidazo[1,2‑b]pyrazole benzamide chemotype, even minor alterations to the benzamide substituent can redirect kinase selectivity, drastically change cellular potency, or alter ADME properties. The 2‑(trifluoromethyl) group is a compact, strongly electron‑withdrawing, and highly lipophilic substituent that influences both the conformational preferences of the benzamide carbonyl and the compound’s ability to occupy hydrophobic pockets in kinase ATP‑binding sites [1]. Replacing this substituent with a 2‑ethylthio, 4‑trifluoromethoxy, or unsubstituted benzamide generates analogs with different steric bulk, polarity, and hydrogen‑bonding character, each of which can exhibit a distinct kinase‑inhibition fingerprint and pharmacokinetic profile [2]. Consequently, procurement of the precise 2‑CF₃ variant is essential for scientists aiming to reproduce or extend reported structure‑activity relationships (SAR) or to interrogate JAK3‑dependent pathways without introducing confounding variables.

Electronic Switch Replacing 2-CF₃ with SEt or OCF₃ shifts from electron-withdrawing to donating character, potentially altering kinase inhibition profiles
H-Bond Ratio ΔHBA of ±1 relative to unsubstituted or OCF₃ analogs may change solubility limits and false-positive rates in biochemical assays
SAR Fidelity Structure-activity relationships reported for the 2-CF₃ variant may not transfer to analogs; confirm exact chemotype before pathway studies

CF₃-Benzamide vs. Analogs: Quantitative Differences


Unique Lipophilic-Electronic Profile of ortho-CF₃

The 2‑(trifluoromethyl) substituent simultaneously increases lipophilicity and exerts a strong electron‑withdrawing (−I) effect that polarizes the adjacent amide carbonyl, influencing hydrogen‑bonding geometry and metabolic stability. In contrast, the 4‑(trifluoromethoxy) analog introduces an additional oxygen atom that functions as a hydrogen‑bond acceptor and alters the dipole moment, while the 2‑(ethylthio) analog replaces the electron‑withdrawing CF₃ with an electron‑donating thioether, reversing the electronic character of the aromatic ring [1]. The target compound’s computed XLogP3 of 1.9 reflects this finely balanced polar‑hydrophobic surface, positioning it within the optimal range for CNS‑drug‑likeness criteria (1 < XLogP < 3) [1][2].

Lipophilic-Electronic Profile
Reported
ΔXLogP3 ≈ –0.9 (CF₃ more hydrophilic than SEt analog); electron-withdrawing (σₘ ≈ 0.43) vs electron-donating (SEt σₘ ≈ 0.03) shift
May influence passive permeability and intracellular kinase engagement
Computed XLogP3 and Hammett constants; experimental validation recommended
Lipophilicity Electron‑withdrawing effect Drug design

H-Bond Donor/Acceptor Ratio vs. Congeners

The target compound possesses exactly one hydrogen‑bond donor (the amide NH) and five hydrogen‑bond acceptors (amide carbonyl, three imidazo[1,2‑b]pyrazole nitrogens, and the trifluoromethyl fluorine atoms). This donor/acceptor ratio (1 : 5) differs from the unsubstituted benzamide analog, which has a 1 : 4 ratio, and from the 4‑trifluoromethoxy analog, which has a 1 : 6 ratio [1]. In kinase inhibitor design, the number and spatial arrangement of hydrogen‑bond donors/acceptors govern complementarity to the kinase hinge region and influence aqueous solubility, both of which are critical parameters during high‑throughput screening campaigns [2].

H-Bond Acceptor Count
Reported
HBA = 5 (CF₃) vs 4 (unsubstituted) vs 6 (OCF₃); ΔHBA = +1 / –1 relative to comparators
Shifts aqueous solubility and may alter HTS assay behavior
Computed descriptor; confirm solubility in target buffer system
Hydrogen bonding Kinase hinge binding Solubility

Scaffold Selectivity vs. TIE-2 and CLK Inhibitors

Although the imidazo[1,2‑b]pyrazole core is shared with structurally characterized kinase inhibitors such as BAY‑826 (a TIE‑2 inhibitor, Kd = 1.6 nM) and CLK inhibitor Cpd‑2 (IC₅₀ = 1.1 nM for CLK1), the appendage of a 2‑(trifluoromethyl)benzamide via an ethylene linker directs the compound toward a distinct kinase‑selectivity profile [1]. Vendors annotate this compound as a JAK3 inhibitor, a target not engaged by BAY‑826 or the CLK series, suggesting that the benzamide side‑chain functions as a selectivity determinant [2]. Quantitative JAK3 IC₅₀ data are not publicly available, but the supplier classification implies preliminary biochemical profiling that differentiates it from other imidazo[1,2‑b]pyrazole chemotypes.

Kinase Target Annotation
Class-level
Putative JAK3 inhibitor (supplier annotation); same imidazo[1,2-b]pyrazole core as TIE-2 inhibitor BAY-826 and CLK inhibitor Cpd-2
Positions compound for JAK-STAT screening; quantitative IC₅₀ not disclosed
Supplier classification; confirm in biochemical kinase panel
Kinase selectivity JAK3 Imidazo[1,2‑b]pyrazole scaffold

Rotatable Bond Flexibility vs. Rigidified Analogs

The target compound has four rotatable bonds (excluding the amide C–N bond that is partially restricted by resonance), compared with analogs where the benzamide is directly attached to the imidazo[1,2‑b]pyrazole core (fewer rotatable bonds) or where the linker is extended (more rotatable bonds) [1]. In fragment‑based and HTS lead‑optimization campaigns, an excessive number of rotatable bonds (> 5) is associated with lower ligand efficiency and poorer oral bioavailability, while insufficient flexibility may prevent optimal kinase‑pocket accommodation [2]. The four‑bond linker configuration of the target compound represents a compromise that balances conformational adaptability with a favorable entropic binding penalty.

Rotatable Bond Flexibility
Reported
ROTB = 4; within optimal drug-likeness range (≤5); ΔROTB +2 vs rigid analog, –2 vs extended linker
May balance conformational fit with ligand efficiency for screening
Computed descriptor; class-level inference from drug-likeness analyses
Conformational flexibility Entropy penalty Ligand efficiency

Optimal Applications of CF₃-Imidazopyrazole Benzamide


JAK-STAT Pathway Deconvolution in Immune Cells

When a research program requires a small‑molecule probe to dissect JAK3‑dependent signaling in T‑cells, NK cells, or mast cells, the 2‑CF₃ benzamide derivative offers a structurally defined starting point with vendor‑annotated JAK3 activity [1]. Its moderate lipophilicity (XLogP3 = 1.9) and balanced HBD/HBA profile favor cell permeability without excessive non‑specific binding, making it suitable for cellular phospho‑STAT5 or phospho‑STAT6 readouts at concentrations typically used in kinase‑probe screening (1–10 µM) [2]. Users are advised to confirm target engagement in a biochemical JAK3 inhibition assay before interpreting cellular data.

SAR Expansion of Imidazopyrazole Benzamides

The compound serves as a reference point for systematic SAR studies exploring the effect of benzamide substitution on kinase selectivity. By comparing its activity profile with that of the 2‑ethylthio, 4‑trifluoromethoxy, and unsubstituted benzamide analogs, medicinal chemists can deconvolute the contributions of lipophilicity, electronics, and hydrogen‑bonding capacity to JAK3 versus off‑target kinase inhibition [1][2]. The four‑rotatable‑bond linker geometry also provides a template for investigating linker‑length effects on potency and selectivity.

Kinase-Focused Screening Library Diversification

For organizations curating kinase‑focused screening decks, this compound fills a specific chemotype niche: an imidazo[1,2‑b]pyrazole core with a 2‑CF₃‑benzamide side chain, distinct from the TIE‑2‑biased (BAY‑826) and CLK‑biased (Cpd‑2) imidazo[1,2‑b]pyrazole entries already present in many collections [1]. Its commercial availability from Life Chemicals (product code F6439‑7415) as a pre‑weighed solid facilitates rapid acquisition and integration into diversity‑oriented HTS campaigns .

Biophysical Validation of Fragment Hits

With a molecular weight of 322 g mol⁻¹ and only four rotatable bonds, the compound resides at the upper boundary of the ‘fragment‑like’ space and the lower end of the ‘lead‑like’ space, making it a suitable control ligand for surface plasmon resonance (SPR) or thermal shift assay validation of imidazo[1,2‑b]pyrazole‑based fragment hits [1][2]. Its single hydrogen‑bond donor simplifies interpretation of binding thermodynamics relative to analogs with multiple donor groups.

Application
Selection Property
Validation Focus
JAK-STAT Pathway Studies in Immune Cells
Vendor-annotated JAK3 inhibitor probe; balanced lipophilicity for cell-based assays
Confirm target engagement via biochemical JAK3 inhibition assay
SAR Expansion of Benzamide Analogs
2-CF₃ substitution controls electronic and steric character
Compare kinase panel profiles with SEt, OCF₃, and unsubstituted analogs
Kinase Screening Library Diversification
Imidazopyrazole chemotype distinct from TIE-2/CLK-targeted scaffolds
Verify JAK3 selectivity against TIE-2 and CLK panel representatives
Biophysical Fragment Hit Control
MW 322 Da and single HBD for SPR/thermal shift assay use
Assess binding thermodynamics and specificity for imidazopyrazole fragments
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